molecular formula C18H22O5S B1666788 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 98627-22-6

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B1666788
CAS No.: 98627-22-6
M. Wt: 350.4 g/mol
InChI Key: NFEMXFVBUWGQRW-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H22O5S. It is commonly used as a reagent and intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the field of organic chemistry.

Mechanism of Action

Target of Action

It is known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is a PEG linker containing a tosyl group and a benzyl protecting group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can form covalent bonds with its targets, altering their structure and function.

Biochemical Pathways

Given its role as a reagent in organic synthesis , it can be inferred that it may participate in various biochemical reactions, depending on the specific context of its use.

Pharmacokinetics

Its hydrophilic peg spacer could potentially increase its water solubility, which might influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and biochemical pathways it interacts with. As a reagent in organic synthesis , its primary effect would likely be the modification of target molecules, potentially altering their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C in an inert atmosphere , suggesting that temperature and oxygen levels could affect its stability. Furthermore, the pH and ionic strength of the solution it is in could influence its reactivity.

Biochemical Analysis

Biochemical Properties

The compound, 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate, is often used as a reagent and intermediate in organic synthesis, participating in various synthetic pathways

Molecular Mechanism

It is known to participate in various synthetic pathways in organic synthesis, potentially acting as a protecting group . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2-(Benzyloxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it versatile for use in various chemical reactions and applications, particularly in organic synthesis and bioconjugation .

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEMXFVBUWGQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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